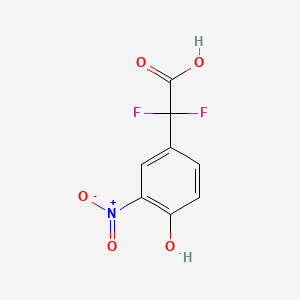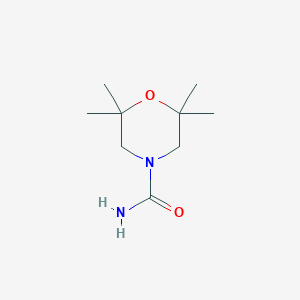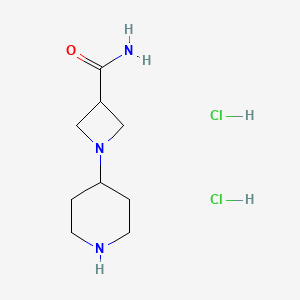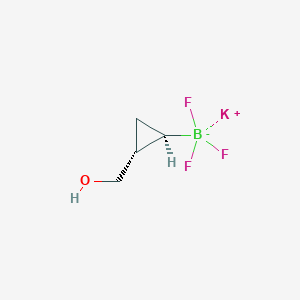
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile is an organic compound that features a nitrile group, a hydroxyl group, and a tert-butyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable cyanohydrin precursor. One common method is the addition of hydrogen cyanide (HCN) to 4-tert-butylbenzaldehyde under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the addition of HCN .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of flow microreactor systems has been shown to improve the efficiency and sustainability of such reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 3-(4-(Tert-butyl)phenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(4-(Tert-butyl)phenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar phenyl ring structure but lacks the nitrile and hydroxyl groups.
3-(4-(Tert-butyl)phenyl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-tert-Butylphenylacetylene: Features an ethynyl group attached to the phenyl ring.
Uniqueness
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile is unique due to the presence of both a nitrile and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8H2,1-3H3 |
Clave InChI |
XBCXSCPSTJSGON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



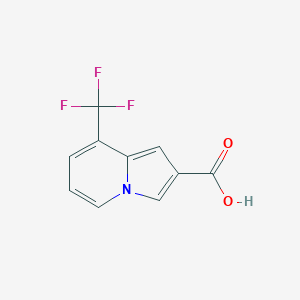
![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)

